2-Aminopyridine-d6

Analytical Chemistry Isotope Labeling Quality Control

2-Aminopyridine-d6 is a fully deuterated internal standard with a +6 Da mass shift, providing baseline-resolved quantification for 2-aminopyridine in LC-MS/MS assays. Its ≥98 atom % D isotopic enrichment and 98% chemical purity ensure minimal signal overlap, meeting FDA/EMA bioanalytical guidelines for pharmacokinetic studies and biosimilar comparability. Ideal for monosaccharide composition analysis and NMR spectral simplification.

Molecular Formula C5H6N2
Molecular Weight 100.15 g/mol
CAS No. 203784-57-0
Cat. No. B1526749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyridine-d6
CAS203784-57-0
Molecular FormulaC5H6N2
Molecular Weight100.15 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N
InChIInChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2
InChIKeyICSNLGPSRYBMBD-UDDMDDBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyridine-d6 (CAS 203784-57-0): A Fully Deuterated Heterocyclic Amine for Analytical and Synthetic Applications


2-Aminopyridine-d6 (CAS 203784-57-0) is a fully deuterated analog of 2-aminopyridine, in which all six hydrogen atoms of the pyridine ring and amino group are replaced by deuterium, resulting in a molecular formula of C₅D₆N₂ and a molecular weight of 100.15 g/mol . It is primarily utilized as a stable isotope-labeled internal standard in mass spectrometry (LC-MS, GC-MS) for the accurate quantification of 2-aminopyridine and its derivatives in complex biological and environmental matrices, and as a spectral simplification tool in NMR spectroscopy . The compound is commercially available with a specified isotopic enrichment of ≥98 atom % D and an assay purity of 98% (CP), ensuring consistent performance in demanding analytical workflows .

Why Non-Deuterated or Lower-Labeled 2-Aminopyridine Analogs Cannot Simply Be Substituted for 2-Aminopyridine-d6


In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects, ionization efficiency variability, and sample preparation losses. The performance of a SIL-IS is directly dependent on its isotopic purity and the magnitude of its mass shift relative to the analyte. Substituting 2-Aminopyridine-d6 with its non-deuterated (d0) counterpart eliminates the mass differentiation required for selective ion monitoring, making accurate quantification impossible . Furthermore, using a lower-labeled analog, such as 2-Aminopyridine-d4, introduces a smaller mass shift (+4 Da) which may not provide sufficient spectral separation from the analyte's natural isotopic envelope, increasing the risk of signal overlap and quantification bias, especially in high-resolution MS applications . The defined +6 Da mass shift and high isotopic enrichment of 2-Aminopyridine-d6 provide a clear, baseline-resolved signal that is essential for achieving the precision and accuracy demanded by regulatory bioanalysis and research publication standards .

Quantitative Differentiation of 2-Aminopyridine-d6 Against In-Class Comparators


Isotopic Enrichment and Chemical Purity Specification vs. Other Deuterated Analogs

2-Aminopyridine-d6 (Sigma-Aldrich, Product No. 688541) is specified with an isotopic enrichment of 98 atom % D and a chemical purity assay of 98% (CP). In a direct vendor-specified comparison, this product demonstrates a higher chemical purity (98% CP) than an alternative deuterated 2-aminopyridine analog (97% CP, Sigma-Aldrich Product No. 729515), while another analog (Product No. 592722) offers a higher purity (≥99% CP) but at a potentially different cost or availability point . This specification is critical for researchers requiring a balance of high isotopic fidelity and chemical integrity for reproducible analytical method development .

Analytical Chemistry Isotope Labeling Quality Control

Mass Spectrometric Differentiation: +6 Da Mass Shift for Unambiguous Analyte Discrimination

2-Aminopyridine-d6 provides a mass shift of +6 Da (M+6) relative to the non-deuterated 2-aminopyridine (M+0) . This shift is larger than that provided by partially deuterated analogs like 2-aminopyridine-d4 (M+4) . The +6 Da shift ensures that the internal standard's [M+H]+ ion (m/z 101) is well-separated from the analyte's natural isotopic envelope, which is dominated by the [M+H]+ ion (m/z 95) and its [M+1]+ and [M+2]+ isotopic peaks. This separation minimizes cross-talk between the analyte and internal standard channels in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, thereby enhancing the precision and accuracy of LC-MS/MS quantification methods .

Mass Spectrometry Internal Standard Isotope Dilution

Validated Analytical Performance in Glycoprotein Monosaccharide Profiling

In a validated analytical method for monosaccharide composition analysis of glycoproteins, tetradeuterium-labeled pyridylamino (d4-PA) monosaccharides, prepared by tagging standard monosaccharides with hexadeuterium-labeled 2-aminopyridine (d6-AP, i.e., 2-Aminopyridine-d6), were used as internal standards. This isotope-tag method, employing 2-Aminopyridine-d6, afforded good linearity and reproducibility in ESIMS analysis and was successfully applied to the analysis of model glycoproteins (fetuin and erythropoietin) down to a sensitivity of 1 pmol of monosaccharides [1]. This performance demonstrates the compound's utility in generating robust internal standards for the quantitative profiling of complex biopharmaceuticals.

Glycobiology Bioanalysis LC-MS Method Validation

Defined Long-Term Stability for Inventory and Method Reliability

According to its certificate of analysis and storage recommendations, 2-Aminopyridine-d6 (as supplied by CDN Isotopes, Product No. D-3508) is stable when stored at room temperature under recommended conditions. The manufacturer specifies that after three years, the compound should be re-analyzed for chemical purity before use . This defined stability window provides procurement and laboratory managers with a clear guideline for shelf-life and re-qualification, which is essential for maintaining long-term inventory and ensuring the reliability of validated analytical methods over time.

Compound Management Stability Procurement

Optimal Research and Industrial Deployment Scenarios for 2-Aminopyridine-d6


Quantitative Bioanalysis of Aminopyridine-Based Pharmaceuticals in Plasma

In regulated bioequivalence or pharmacokinetic studies of drugs containing the 2-aminopyridine moiety (e.g., piroxicam, tenoxicam), 2-Aminopyridine-d6 serves as the optimal internal standard for LC-MS/MS assays. Its +6 Da mass shift ensures baseline separation from the analyte's natural isotopic peaks, enabling accurate quantification at low ng/mL levels in complex plasma matrices. The high isotopic enrichment (≥98 atom % D) minimizes the contribution of the internal standard to the analyte channel, a critical requirement for meeting FDA and EMA bioanalytical method validation guidelines .

Glycoprotein Therapeutic Comparability and Quality Control

For the development and quality control of recombinant glycoprotein therapeutics (e.g., monoclonal antibodies, erythropoietin), 2-Aminopyridine-d6 is used in the isotope-tag method for monosaccharide composition analysis. The compound is employed to generate a d4-PA internal standard, enabling the precise and reproducible quantification of neutral and amino sugars with a demonstrated sensitivity of 1 pmol. This method supports critical comparability studies required for biosimilar approval and ensures batch-to-batch consistency in manufacturing .

NMR Spectral Simplification and Structural Elucidation of Pyridine-Containing Compounds

In synthetic chemistry laboratories engaged in the development of novel heterocyclic compounds, 2-Aminopyridine-d6 is a valuable reagent for NMR analysis. Its full deuteration eliminates aromatic proton signals in ¹H NMR spectra, dramatically simplifying spectral interpretation and allowing researchers to focus on signals from other parts of the molecule. This is particularly useful for studying ligand-protein interactions or confirming the structure of complex pyridine-based intermediates where signal overlap is a significant challenge .

Environmental Fate and Metabolism Studies of Pyridine Derivatives

Researchers investigating the environmental degradation or metabolic pathways of pyridine-based agrochemicals or industrial chemicals can employ 2-Aminopyridine-d6 as a stable isotope tracer. Its identical chemical behavior to the unlabeled compound, combined with its unique +6 Da mass signature, allows for the precise tracking and quantification of the parent compound and its transformation products in complex environmental samples (soil, water) or biological systems, providing robust data for regulatory risk assessments .

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